1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene
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Overview
Description
1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is an organic compound with the molecular formula C14H13BrFN. It is a derivative of benzene, featuring bromine, fluorine, and benzylaminomethyl substituents.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-(benzylaminomethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can convert it into amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .
Scientific Research Applications
1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene can be compared with similar compounds such as:
1-Bromo-3-fluorobenzene: Lacks the benzylaminomethyl group, making it less versatile in certain synthetic applications.
1-Bromo-2-fluoro-3-(benzylaminomethyl)benzene: Positional isomer with different reactivity and properties.
1-Bromo-3-chloro-5-fluorobenzene: Contains a chlorine atom instead of the benzylaminomethyl group, leading to different chemical behavior.
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c15-13-7-4-8-14(16)12(13)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSFPFGHUNVLDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742803 |
Source
|
Record name | N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-98-1 |
Source
|
Record name | N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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